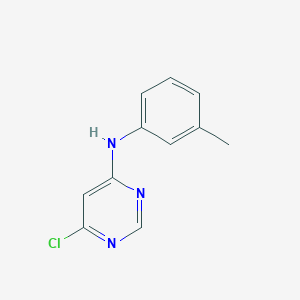

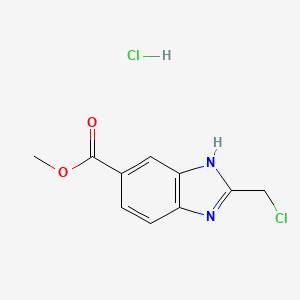

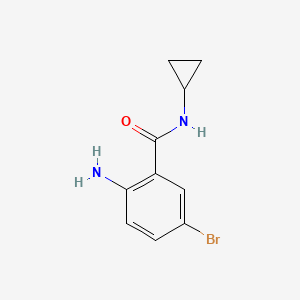

![molecular formula C9H7ClN2O2 B1453367 (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215412-60-4](/img/structure/B1453367.png)

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

説明

“(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is a type of heterocyclic compound that has been studied for its potential biological and pharmacological activity .

Synthesis Analysis

The synthesis of such compounds often involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows the target products to be obtained in one synthetic stage with high yields .Molecular Structure Analysis

The molecular structure of “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” includes a chloroimidazo[1,2-a]pyridine core attached to an acetic acid group . The presence of the chlorine atom and the acetic acid group may influence the compound’s reactivity and potential applications.Chemical Reactions Analysis

The chemical reactions involving “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” are typically condensation reactions with 2-aminopyridines and arylglyoxals . The resulting imidazo[1,2-a]pyridine compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .科学的研究の応用

Fluorescent Probing for pH Monitoring

This compound has been utilized as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 . It exhibits high selectivity, sensitivity, and brilliant reversibility, with an extremely short response time. This makes it an excellent candidate for real-time imaging of pH changes in biological systems like yeast.

Optical Property Analysis in Chalcones

Chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized to study their optical properties . These studies include determining Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields. The introduction of additional fragments, like thiophene, has shown to increase the Stokes shift and enhance the quantum yield significantly.

Bioimaging Applications

Due to its high sensitivity and non-invasive nature, this compound is also being explored for bioimaging applications. It can be used to detect various biological and pharmacological activities, which is crucial in medical chemistry and biochemistry .

Synthesis of N-(pyridin-2-yl)amides

The compound is a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides, which are prevalent in organic compounds, polymers, natural products, and pharmaceuticals . This synthesis is a fundamental reaction in organic chemistry, highlighting the compound’s importance in the creation of amide bonds.

Development of Multifunctional Aldose Reductase Inhibitors

Derivatives of this compound have been investigated as multifunctional aldose reductase inhibitors, which are crucial in the treatment of diabetic complications . Combining ALR2 inhibition with antioxidant action, these derivatives are promising candidates for new therapeutic agents.

Material Science for Optoelectronics

Substituted imidazo[1,2-a]pyridines, like this compound, are studied for their potential use in optoelectronics. They are considered for materials in white light-emitting devices and hybrid fluorescence/phosphorescence devices due to their high triplet state energy and good electronic and transport properties .

Pharmaceutical Research

The compound’s derivatives are known for their broad spectrum of biological and pharmacological activity. This makes them valuable in pharmaceutical research, where they can be used to develop new drugs with potential therapeutic applications .

Chemical Synthesis and Commercial Availability

Lastly, the compound’s commercial availability and ease of synthesis make it a valuable resource for chemical synthesis. It serves as a building block for various chemical reactions and is a part of unique chemical collections offered by suppliers for early discovery researchers .

作用機序

将来の方向性

特性

IUPAC Name |

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPSEUSMALHZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

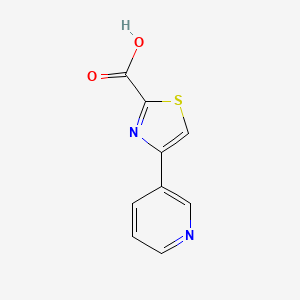

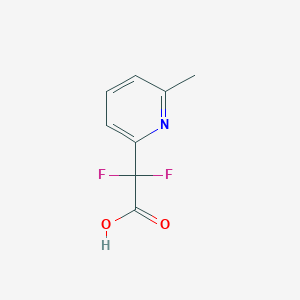

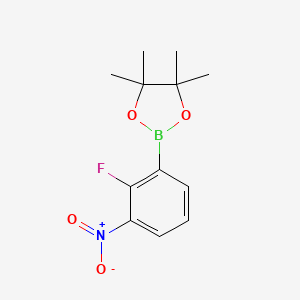

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

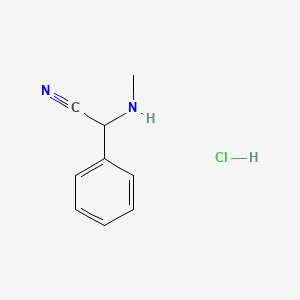

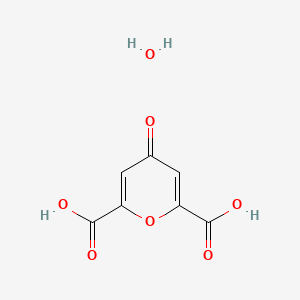

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

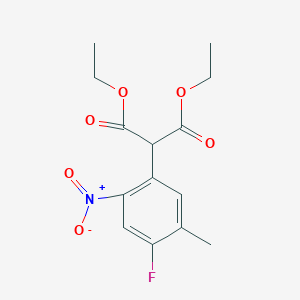

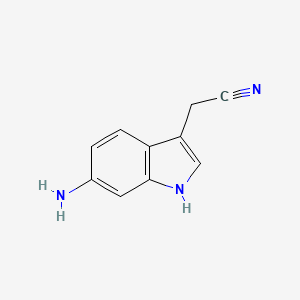

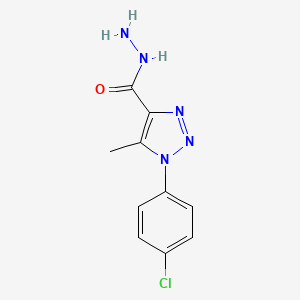

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)